Ethyl 3-bromocyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2 It is a brominated ester derivative of cyclobutane, characterized by a three-membered ring structure with a bromine atom and an ethyl ester group attached
Mechanism of Action
Target of Action
Ethyl 3-bromocyclobutane-1-carboxylate is a type of strained carbocyclic system . These systems have been studied for their potential as bioisosteres, which are molecules or groups that have similar physical or chemical properties to another molecule or group
Biochemical Pathways
The compound is part of the bicyclo [1.1.0]butane (BCB) family, which has been studied for its high strain energy . This energy can be released in “strain-release” transformations, making BCBs powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 85-88 °c/12 mmhg and a density of 1279 g/mL at 25 °C .
Result of Action
It’s known that the compound was used in the synthesis of 1-aminocyclobutane carboxylic acid .
Biochemical Analysis
Biochemical Properties
It is known that the compound has been used in the synthesis of 1-aminocyclobutane carboxylic acid .
Molecular Mechanism
It is known that the compound can be used in the synthesis of 1-aminocyclobutane carboxylic acid , suggesting that it may interact with biomolecules in a way that facilitates this transformation.
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a refrigerator .
Metabolic Pathways
It is known that the compound can be used in the synthesis of 1-aminocyclobutane carboxylic acid , suggesting that it may be involved in metabolic pathways related to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclobutane-1-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination process. The esterification step can be carried out using sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to cyclobutane-1-carboxylate derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form cyclobutane-1,1-dicarboxylate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of ethyl cyclobutane-1-carboxylate.
Reduction: Formation of cyclobutane-1-carboxylate.
Oxidation: Formation of cyclobutane-1,1-dicarboxylate.
Scientific Research Applications
Ethyl 3-bromocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the structure of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-bromocyclobutanecarboxylate: Similar structure but with the bromine atom at a different position.
Methyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The position of the bromine atom and the ethyl ester group allows for selective reactions and applications in synthesis that may not be achievable with other similar compounds .
Properties
IUPAC Name |
ethyl 3-bromocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKGRUSDZOUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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